molecular formula C16H12N2O3 B3049312 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide CAS No. 2017-94-9

2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide

Cat. No.: B3049312
CAS No.: 2017-94-9
M. Wt: 280.28 g/mol
InChI Key: FGGXHXRRJHMULM-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindol-2-yl)-N-phenyl-acetamide (CAS: 16067-88-2) is a phthalimide derivative featuring an acetamide linker connecting the isoindole-1,3-dione (phthalimide) core to a phenyl group . Its molecular formula is C₁₆H₁₂N₂O₃ (MW: 280.28 g/mol), with a planar aromatic phthalimide moiety and a flexible acetamide chain. This compound is of interest due to its structural similarity to bioactive phthalimide derivatives, such as thalidomide analogs, which are known for their immunomodulatory properties.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-15(20)12-8-4-5-9-13(12)16(18)21/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGXHXRRJHMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279298
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2017-94-9
Record name NSC12130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is often used in the formation of more complex molecules due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.

Reagent in Chemical Reactions

2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide acts as a reagent in several chemical reactions. For instance, it can participate in condensation reactions with other compounds to form derivatives that may exhibit enhanced properties or activities.

Pharmaceutical Applications

Therapeutic Potential

Recent studies have investigated the therapeutic potential of this compound, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it may inhibit β-amyloid protein aggregation, which is a hallmark of Alzheimer's pathology.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, including dopamine receptors. This interaction may contribute to its neuroprotective effects and potential use as a treatment for cognitive disorders.

Biological Research

Biological Activity

The compound has shown promising biological activity in various assays. Its effects on cell viability and apoptosis have been studied, indicating potential applications in cancer research.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it reduced oxidative stress markers in neuronal cell cultures. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Industrial Applications

Dyes and Colorants

In the industrial sector, this compound is utilized in the production of dyes and colorants. Its chemical properties allow it to impart vibrant colors to materials such as textiles and plastics.

Polymer Additives

The compound is also used as an additive in polymer production, enhancing the properties of plastics by improving stability and resistance to degradation.

Data Summary Table

Application AreaSpecific UseFindings/Notes
Chemical SynthesisBuilding block for organic synthesisEssential for forming complex molecules
Pharmaceutical ResearchPotential treatment for Alzheimer'sInhibits β-amyloid aggregation
Biological ActivityAssessed for cancer treatmentReduces oxidative stress in neuronal cultures
Industrial ApplicationsUsed in dyes and colorantsImparts vibrant colors
Polymer IndustryEnhances polymer propertiesImproves stability and resistance

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets and pathways. Additionally, it inhibits β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

3-Chloro-N-phenyl-phthalimide
  • Structure : Replaces the acetamide linker with a direct bond between phthalimide and phenyl, introducing a chlorine substituent at the 3-position of the phthalimide ring .
  • Biological Activity: Lacks the acetamide linker, which may reduce hydrogen-bonding capacity compared to the target compound. Molecular Weight: 265.67 g/mol (C₁₄H₈ClNO₂), lighter due to the absence of the acetamide group.
2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide Derivatives
  • Structure : Replaces the phthalimide core with an indole ring connected via a thioether (-S-) linkage .
  • Key Differences :
    • Biological Activity : Exhibits anti-influenza A virus (IAV) activity (pEC₅₀ values: 4.2–6.8) via RdRp inhibition, as shown in 2D/3D-QSAR models .
    • Flexibility : The thioether linker may confer greater conformational flexibility compared to the rigid phthalimide core.
    • Synthetic Accessibility : Requires indole-thiol coupling, whereas the target compound is synthesized via phthalimide-amine conjugation.

Acetamide Linker Modifications

2-(1,3-Dioxoisoindol-2-yl)-N-ethylacetamide
  • Structure : Replaces the phenyl group with an ethyl substituent on the acetamide nitrogen .
  • Key Differences: Hydrophobicity: The ethyl group increases lipophilicity (LogP: ~1.8 vs. Steric Effects: Smaller substituent reduces steric hindrance, possibly enhancing binding to compact enzymatic pockets.
N-(2-Methyl-1,3-dioxo-isoindol-5-yl)-acetamide
  • Structure : Introduces a methyl group on the phthalimide ring at the 2-position .
  • Key Differences :
    • Steric and Electronic Effects : Methyl substitution may distort the phthalimide ring’s planarity, affecting π-π stacking interactions.
    • Molecular Weight : 218.07 g/mol (C₁₁H₁₀N₂O₃), lighter due to the smaller substituent.

Heterocyclic Hybrids

2-(1,3-Dioxoisoindol-2-yl)-N-(5-ethyl-4-phenyl-thiazol-2-yl)-acetamide
  • Structure : Incorporates a thiazole ring substituted with ethyl and phenyl groups .
  • Key Differences :
    • Biological Targets : Thiazole moieties are associated with kinase inhibition and antiviral activity.
    • Solubility : The thiazole’s polarity may improve aqueous solubility compared to purely aromatic systems.
2-(Benzothiazol-2-yl)-N-(2-ethylphenyl)-acetamide
  • Structure : Replaces phthalimide with a benzothiazole ring .
  • Key Differences :
    • Electronic Properties : The sulfone group in benzothiazole enhances electron-deficient character, favoring interactions with electron-rich biological targets.

Antiviral Activity

  • Target Compound: No direct antiviral data available in the provided evidence.
  • Indolylthio Analogs : Exhibit anti-IAV activity with pEC₅₀ values up to 6.8, attributed to RdRp inhibition .
  • Thiazole Hybrids: Potential SARS-CoV-2 RdRp inhibition at 10 µM .

Enzyme Inhibition

  • Target Compound : Unreported in the evidence.
  • Indolylacetamides : Show α-amylase inhibition (IC₅₀: <10 µM) via interactions with the enzyme’s active site .

Physicochemical and ADMET Properties

Property Target Compound 3-Chloro-N-phenyl-phthalimide Indolylthio Analog
Molecular Weight 280.28 g/mol 265.67 g/mol ~350–400 g/mol
LogP ~2.2 (predicted) ~3.1 ~3.5–4.0
Hydrogen Bond Donors 1 0 1–2
ADMET Prediction Moderate absorption High absorption High absorption

Biological Activity

2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The primary biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Notably, it has been shown to inhibit key enzymes such as CDC25B and PTP1B, which are involved in cell cycle regulation and signal transduction pathways. The inhibition profiles of various derivatives indicate that this compound can serve as a selective inhibitor, with IC50 values ranging from 2.9 to 23.2 µg/mL against these targets .

Table 1: Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (µg/mL)
2hCDC25B3.2
2hPTP1B2.9
ReferenceNa3VO42.7
ReferenceOleanolic Acid2.3

Anticancer Properties

Research has demonstrated the compound's anticancer potential through various in vitro and in vivo studies. For instance, compound 2h exhibited potent cytotoxic effects against several cancer cell lines, including A549 (lung), HeLa (cervical), and HCT116 (colon) cells. In a xenograft model using Colo205 cells, compound 2h resulted in approximately 50% tumor volume inhibition when administered at a dose of 10 mg/kg .

Other Biological Activities

Apart from its anticancer properties, the compound has shown promise in other areas:

  • Enzyme Inhibition : It functions as a mixed inhibitor for CDC25B and PTP1B, suggesting potential applications in cancer therapy where these enzymes play pivotal roles .
  • Neuroprotective Effects : The compound has been investigated for its ability to inhibit β-amyloid protein aggregation, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
  • Antibacterial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various pathogens .

Synthesis and Evaluation

A series of derivatives based on the core structure of this compound were synthesized and evaluated for their biological activities. The synthesis typically involves multi-step organic reactions that modify the isatin scaffold to enhance pharmacological properties. Molecular docking studies have also been employed to predict binding affinities and conformations with target enzymes .

Selectivity and Kinetics

Studies on selectivity revealed that certain derivatives possess a high degree of specificity towards their target enzymes compared to standard inhibitors like acetazolamide. Kinetic analyses indicated that compound 2h behaves as a non-specific mixed inhibitor against CDC25B and PTP1B, which is crucial for understanding its pharmacodynamics in therapeutic contexts .

Toxicity and Safety Profile

In vivo studies have demonstrated that the compound is well tolerated at therapeutic doses without significant toxicity, making it a viable candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide, and how can reaction purity be optimized?

  • Methodology : The compound can be synthesized via condensation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid derivatives with aniline under reflux in glacial acetic acid. Key steps include monitoring reaction progress via TLC and purification through recrystallization (ethanol/water mixtures) . Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. Purity is validated using NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software like SHELXL (for refinement) and SHELXS (for solution) are widely used . Hydrogen-bonding patterns (e.g., N–H⋯N interactions) and torsion angles between the dioxoisoindole and phenyl rings should be analyzed to confirm conformational stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon backbone.
  • FT-IR : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups (dioxoisoindole and acetamide).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology : Use docking software (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., GABAA_A receptors). Key parameters include binding energy (ΔG) and ligand-receptor conformational stability. Validate predictions with in vivo assays (e.g., PTZ-induced seizures in mice) to correlate docking results with experimental latency times and mortality rates .

Q. What strategies address discrepancies between in silico predictions and experimental biological data?

  • Methodology :

  • Solvent Effects : Adjust docking parameters to account for solvation (e.g., implicit solvent models).
  • Dynamic Behavior : Perform molecular dynamics (MD) simulations to assess binding stability over time.
  • Metabolite Interference : Test metabolites in vitro to identify off-target interactions .

Q. How does derivatization of the dioxoisoindole ring influence solubility and bioactivity?

  • Methodology : Introduce hydrophilic groups (e.g., –OH, –COOH) at the dioxoisoindole’s 4-position via nucleophilic substitution. Compare logP values (HPLC) and solubility in PBS. Test derivatives in cytotoxicity assays (e.g., MTT) and anticonvulsant models to evaluate structure-activity relationships (SAR) .

Q. What crystallographic validation criteria ensure reliable structural data for this compound?

  • Methodology :

  • R-factor : Aim for R1<0.05R_1 < 0.05.
  • Displacement Parameters : Anisotropic refinement for non-H atoms.
  • Hydrogen Bonding : Validate using Mercury software (CCDC) to ensure geometric accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide

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